molecular formula C14H10O3 B12882402 4-(1-Benzofuran-2-yl)benzene-1,3-diol CAS No. 67736-18-9

4-(1-Benzofuran-2-yl)benzene-1,3-diol

Cat. No.: B12882402
CAS No.: 67736-18-9
M. Wt: 226.23 g/mol
InChI Key: VVIAFPKKGSQBGW-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-yl)benzene-1,3-diol is an organic compound that features a benzofuran ring fused to a benzene ring with two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuran-2-yl)benzene-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of o-hydroxyacetophenones or o-hydroxybenzyl ketones.

    Cyclization: These intermediates undergo cyclization under basic conditions to form the benzofuran ring. This can be achieved through one-pot etherification and dehydrative cyclization.

    Functionalization: The benzofuran derivative is then functionalized to introduce hydroxyl groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production methods for 4-(Benzofuran-2-yl)benzene-1,3-diol may involve large-scale cyclization reactions using transition-metal catalysis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4-(Benzofuran-2-yl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) mechanisms.

    Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress and inflammation.

    Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

4-(Benzofuran-2-yl)benzene-1,3-diol can be compared with other benzofuran derivatives:

    Similar Compounds: Benzofuran, 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, and (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol.

    Uniqueness: The presence of hydroxyl groups at the 1 and 3 positions on the benzene ring distinguishes it from other benzofuran derivatives, contributing to its unique chemical reactivity and biological activity.

Properties

CAS No.

67736-18-9

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)benzene-1,3-diol

InChI

InChI=1S/C14H10O3/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H

InChI Key

VVIAFPKKGSQBGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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